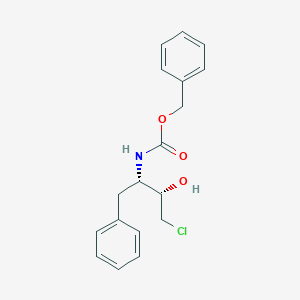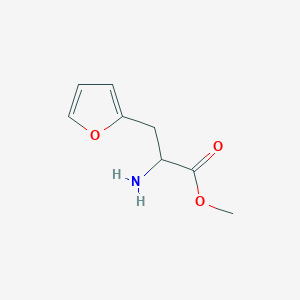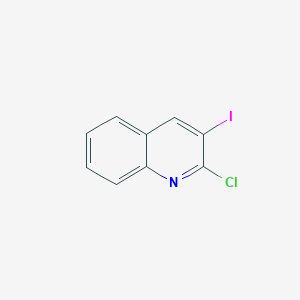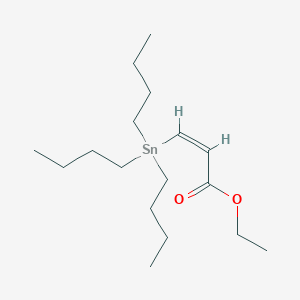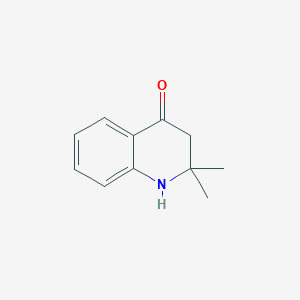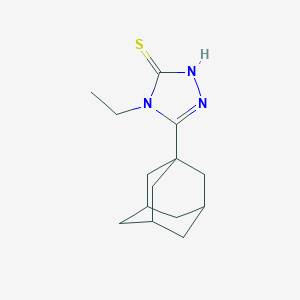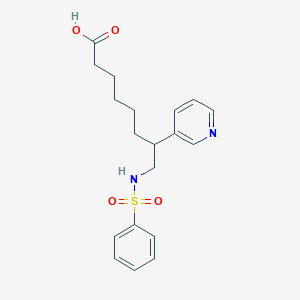
2-氯-6-(三氟甲基)苯甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3ClF3N. It is a solid at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzonitrile core, which imparts unique chemical properties to the molecule .
科学研究应用
2-Chloro-6-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
Mode of Action
The compound’s trifluoromethyl group is known to significantly impact chemical reactivity and biological activity .
Pharmacokinetics
The compound is known to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP) of 1.92 , suggests that it may have good bioavailability.
Result of Action
The compound’s trifluoromethyl group is known to exhibit numerous pharmacological activities , which could potentially result in various molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-(trifluoromethyl)benzonitrile. For instance, the compound’s storage temperature is recommended to be at room temperature, in a dry environment . Furthermore, the compound’s physico-chemical behavior and biological activity can be significantly impacted by the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(trifluoromethyl)benzonitrile typically involves the Sandmeyer reaction. This reaction starts with 2-chloro-5-trifluoromethylaniline, which is then reacted with copper cyanide or sodium cyanide to introduce the nitrile group . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 2-Chloro-6-(trifluoromethyl)benzonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and consistent quality. The compound is then purified through crystallization or distillation techniques to meet industrial standards .
化学反应分析
Types of Reactions
2-Chloro-6-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives .
相似化合物的比较
Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzonitrile: Similar structure but with a fluoro group instead of a chloro group.
2-Chloro-6-fluorobenzonitrile: Contains both chloro and fluoro groups.
2-Chloro-4-(trifluoromethyl)benzonitrile: Different position of the trifluoromethyl group.
Uniqueness
2-Chloro-6-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the chloro and trifluoromethyl groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes .
属性
IUPAC Name |
2-chloro-6-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPYRBFQHBGIKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446433 |
Source


|
| Record name | 2-chloro-6-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129604-28-0 |
Source


|
| Record name | 2-chloro-6-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(1-Methyl-2,3-dihydropyrido[3,4-b]pyrazin-4(1H)-yl)ethanone](/img/structure/B144971.png)
